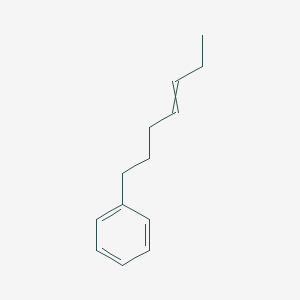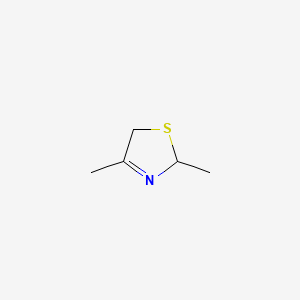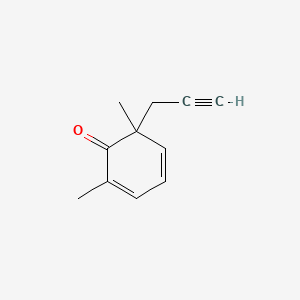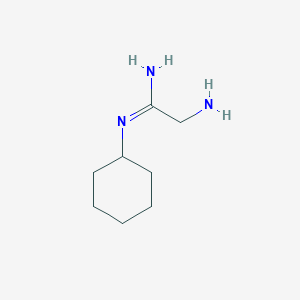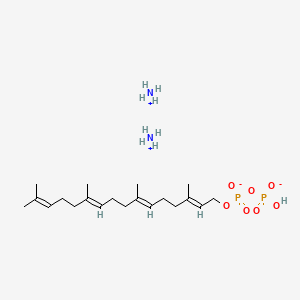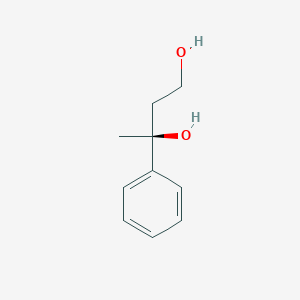
(3S)-3-Phenylbutane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Phenylbutane-1,3-diol is an organic compound with the molecular formula C10H14O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry and biology due to its unique structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Phenylbutane-1,3-diol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a chiral catalyst. For example, asymmetric reduction of 3-phenyl-2-butanone using a chiral catalyst such as a ruthenium complex can yield this compound with high enantioselectivity.
Industrial Production Methods
Industrial production of this compound typically involves the use of biocatalysts or chemical catalysts to achieve the desired stereochemistry. The use of enzymes such as alcohol dehydrogenases or ketoreductases can be employed to produce the compound on a larger scale with high enantiomeric purity.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-Phenylbutane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halides.
Major Products Formed
Oxidation: 3-Phenyl-2-butanone or 3-phenylbutanoic acid.
Reduction: 3-Phenylbutane.
Substitution: 3-Phenylbutyl chloride or bromide.
Aplicaciones Científicas De Investigación
(3S)-3-Phenylbutane-1,3-diol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and stereochemistry.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of various products.
Mecanismo De Acción
The mechanism of action of (3S)-3-Phenylbutane-1,3-diol depends on its interaction with specific molecular targets. For example, in enzymatic reactions, the compound can act as a substrate for alcohol dehydrogenases, where it undergoes oxidation or reduction. The stereochemistry of the compound plays a crucial role in its interaction with enzymes and other biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-3-Phenylbutane-1,3-diol: The enantiomer of (3S)-3-Phenylbutane-1,3-diol, which has different stereochemistry and potentially different biological activity.
3-Phenyl-2-butanone: A related compound that can be used as a precursor in the synthesis of this compound.
3-Phenylbutanoic acid: An oxidation product of this compound.
Uniqueness
The uniqueness of this compound lies in its chiral nature, which makes it valuable in asymmetric synthesis and as a chiral building block in the production of enantiomerically pure compounds. Its specific stereochemistry can lead to different interactions with biological molecules compared to its enantiomer or other related compounds.
Propiedades
Número CAS |
770-88-7 |
|---|---|
Fórmula molecular |
C10H14O2 |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
(3S)-3-phenylbutane-1,3-diol |
InChI |
InChI=1S/C10H14O2/c1-10(12,7-8-11)9-5-3-2-4-6-9/h2-6,11-12H,7-8H2,1H3/t10-/m0/s1 |
Clave InChI |
BQNJVHGCZBNKBG-JTQLQIEISA-N |
SMILES isomérico |
C[C@](CCO)(C1=CC=CC=C1)O |
SMILES canónico |
CC(CCO)(C1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


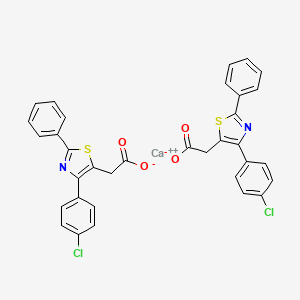

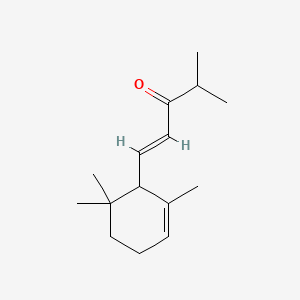
![1-Propanaminium, 3-[[2-cyano-3-[4-(diethylamino)phenyl]-1-oxo-2-propenyl]oxy]-N-[2-[[2-cyano-3-[4-(diethylamino)phenyl]-1-oxo-2-propenyl]oxy]ethyl]-N,N-dimethyl-, chloride](/img/structure/B13801043.png)
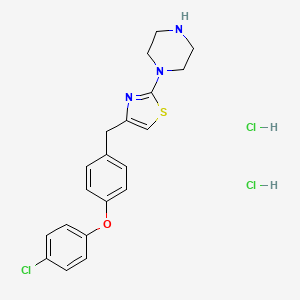

![Propanenitrile, 3-[(6-amino-3,3,5-trimethylhexyl)amino]-](/img/structure/B13801063.png)
![Acetamide,N-[2-(pyridin-2-ylthio)ethyl]-](/img/structure/B13801070.png)
